

Anagyroidisoflavone A: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anagyroidisoflavone A*

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Introduction

Anagyroidisoflavone A, a naturally occurring isoflavone, has been a subject of scientific interest due to its potential biological activities. Initially isolated from the pods of *Laburnum anagyroides*, its chemical structure was later revised. This technical guide provides an in-depth overview of the current understanding of **Anagyroidisoflavone A**'s chemical structure and stereochemistry, focusing on the revised and accepted structure. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Revision

The compound initially designated as **Anagyroidisoflavone A** was first isolated from *Laburnum anagyroides*. However, a subsequent study by Wang et al. in 2013 led to a revision of its structure based on a thorough re-analysis of spectroscopic data. The revised and currently accepted structure of **Anagyroidisoflavone A** is 1"-O-methylerythrinin F.[\[1\]](#)[\[2\]](#)

The systematic name for the revised structure is 5,4'-dihydroxy-2'-methoxy-6-(3-methylbut-2-enyl)isoflavone.

Molecular Formula: C₂₁H₂₀O₅

Molecular Weight: 384.385 g/mol

Below is a diagram representing the chemical structure of the revised **Anagyroidisoflavone A** (1"-O-methylerythrinin F).

Caption: Chemical structure of the revised **Anagyroidisoflavone A**.

Stereochemistry

The revised structure of **Anagyroidisoflavone A**, 1"-O-methylerythrinin F, does not possess any chiral centers in its core isoflavone skeleton or in the prenyl side chain. Therefore, as currently understood and depicted, the molecule is achiral and does not exhibit stereoisomerism. The initial reports on **Anagyroidisoflavone A** did not provide definitive stereochemical assignments, and the structural revision to an achiral molecule has clarified this aspect.

Spectroscopic Data

The structural elucidation and revision of **Anagyroidisoflavone A** were based on comprehensive spectroscopic analysis. The following tables summarize the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data for the revised structure, 1"-O-methylerythrinin F, as reported by Wang et al. (2013).[\[1\]](#)

Table 1: ^1H NMR Spectroscopic Data (in CDCl_3)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
2	7.86	s	
5	12.98	s	
6	6.36	s	
8	6.47	s	
1'	7.40	d	8.5
2'	6.57	d	8.5
3'	6.57	d	8.5
5'	7.11	d	8.5
6'	7.11	d	8.5
1"	3.32	d	7.2
2"	5.22	t	7.2
4"	1.76	s	
5"	1.82	s	
4'-OCH ₃	3.84	s	

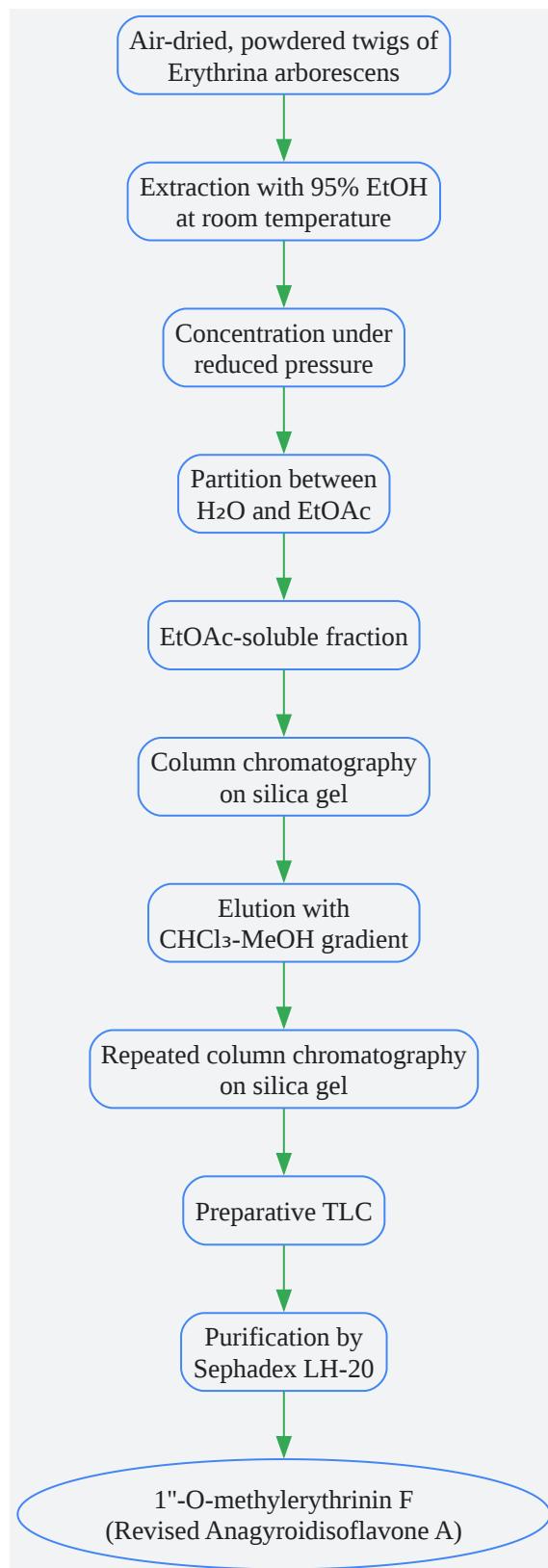
Table 2: ^{13}C NMR Spectroscopic Data (in CDCl_3)

Position	Chemical Shift (δ) ppm
2	155.3
3	122.9
4	181.0
4a	105.5
5	162.8
6	98.6
7	164.5
8	93.7
8a	157.9
1'	123.5
2'	130.4
3'	115.0
4'	157.6
5'	115.0
6'	130.4
1"	21.6
2"	122.1
3"	132.1
4"	17.9
5"	25.8
4'-OCH ₃	55.4

Experimental Protocols

Isolation of Revised Anagyroidisoflavone A (1"-O-methylerythrinin F) from *Erythrina arborescens*

The following is a summary of the experimental protocol for the isolation of 1"-O-methylerythrinin F as described by Wang et al. (2013).^[1] It is important to note that this protocol pertains to its isolation from *Erythrina arborescens*, not the original source, *Laburnum anagyroides*. The original detailed isolation protocol for **Anagyroidisoflavone A** has not been accessible.

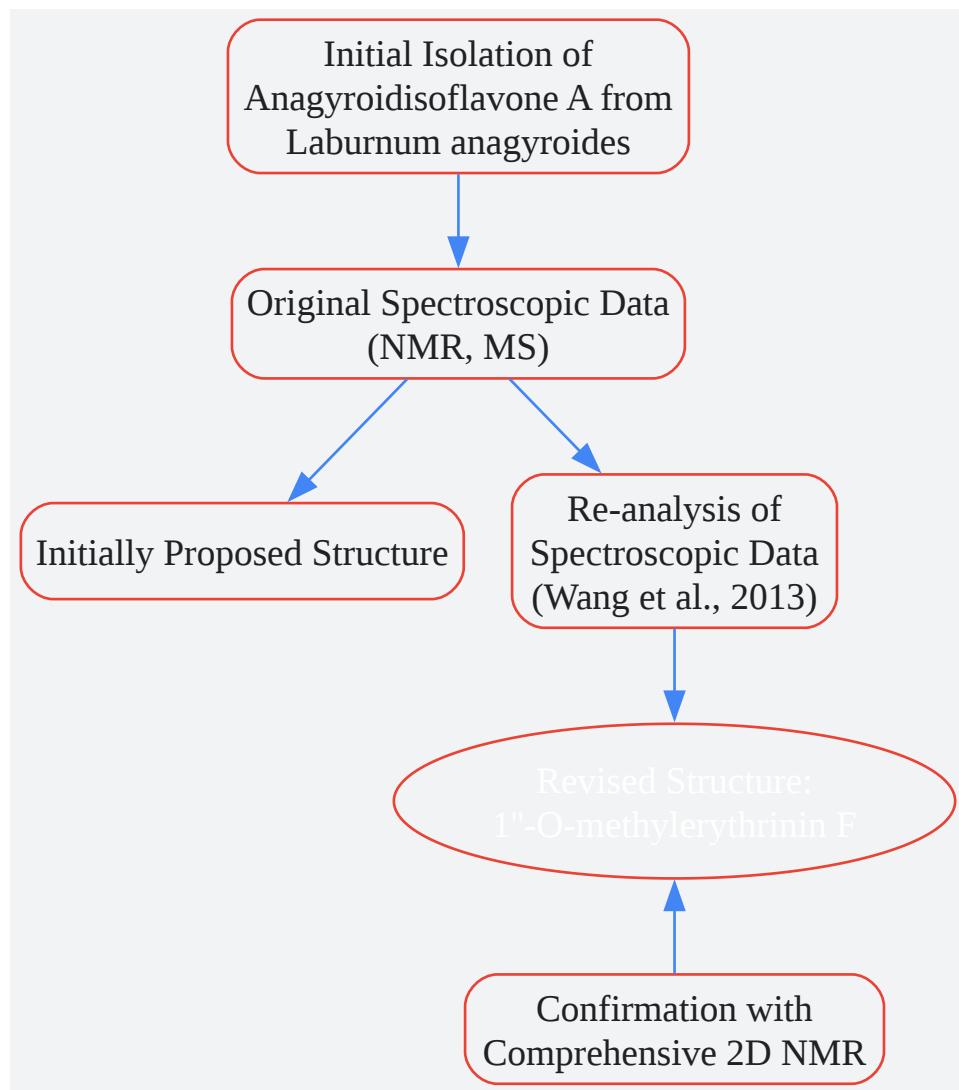
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Caption: Isolation workflow for 1''-O-methylerythrinin F.

- Extraction: The air-dried and powdered twigs of *Erythrina arborescens* were extracted with 95% ethanol at room temperature.
- Concentration and Partitioning: The ethanol extract was concentrated under reduced pressure to yield a crude residue. This residue was then suspended in water and partitioned with ethyl acetate (EtOAc).
- Fractionation: The EtOAc-soluble fraction was subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol to yield several fractions.
- Purification: The fractions containing the target compound were further purified by repeated column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) and finally by size-exclusion chromatography on a Sephadex LH-20 column to afford pure 1"-O-methylerythrinin F.

Logical Relationship of Structural Revision

The structural revision of **Anagyroidisoflavone A** was a critical step in accurately defining this natural product. The process involved the re-evaluation of existing spectroscopic data, leading to a new proposed structure that better fit the empirical evidence.



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Caption: Logical flow of the structural revision of **Anagyroidisflavone A**.

Conclusion

The chemical identity of **Anagyroidisflavone A** has been corrected to 1"-O-methylerythrinin F, an achiral isoflavone. This technical guide provides the current, validated structural and spectroscopic information for this compound. For researchers in drug development, having the accurate structure is paramount for any further investigation into its biological properties and potential therapeutic applications. Future research could focus on the total synthesis of 1"-O-methylerythrinin F to confirm its structure unequivocally and to provide a scalable source for pharmacological studies. Additionally, comparative phytochemical analyses of *Laburnum*

anagyroides and Erythrina arborescens could provide insights into the biosynthesis of this and related isoflavonoids.

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- To cite this document: BenchChem. [Anagyroidisoflavone A: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15559663#chemical-structure-and-stereochemistry-of-anagyroidisoflavone-a>

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